molecular formula C3H3BrFN3 B3421391 1-Methyl-3-bromo-5-fluoro-1H-1,2,4-triazole CAS No. 214540-44-0

1-Methyl-3-bromo-5-fluoro-1H-1,2,4-triazole

Cat. No.: B3421391
CAS No.: 214540-44-0
M. Wt: 179.98 g/mol
InChI Key: CQEWQFJHBQQXJR-UHFFFAOYSA-N
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Description

1-Methyl-3-bromo-5-fluoro-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science. This particular compound features a unique combination of methyl, bromo, and fluoro substituents on the triazole ring, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-bromo-5-fluoro-1H-1,2,4-triazole typically involves the bromination and fluorination of 1-methyl-1H-1,2,4-triazole. The process can be carried out using various reagents and conditions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-bromo-5-fluoro-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

  • Amino derivatives, N-oxides, and dihydro triazoles are some of the major products formed from these reactions.

Scientific Research Applications

1-Methyl-3-bromo-5-fluoro-1H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-bromo-5-fluoro-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromo and fluoro substituents can enhance the compound’s binding affinity and selectivity towards its molecular targets .

Comparison with Similar Compounds

  • 1-Methyl-3-bromo-1H-1,2,4-triazole
  • 1-Methyl-5-fluoro-1H-1,2,4-triazole
  • 3-Bromo-5-fluoro-1H-1,2,4-triazole

Uniqueness: 1-Methyl-3-bromo-5-fluoro-1H-1,2,4-triazole is unique due to the simultaneous presence of methyl, bromo, and fluoro substituents on the triazole ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules with enhanced biological and chemical activities .

Properties

IUPAC Name

3-bromo-5-fluoro-1-methyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrFN3/c1-8-3(5)6-2(4)7-8/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEWQFJHBQQXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601252597
Record name 1H-1,2,4-Triazole, 3-bromo-5-fluoro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214540-44-0
Record name 1H-1,2,4-Triazole, 3-bromo-5-fluoro-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214540-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole, 3-bromo-5-fluoro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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